Pyr10

Descripción general

Descripción

Pir10 es un derivado de pirazol conocido por su inhibición selectiva del canal catiónico de potencial transitorio receptor 3 (TRPC3). Este compuesto tiene la capacidad de distinguir entre TRPC3 operado por receptor y canales nativos de molécula de interacción estromal 1 (STIM1)/Orai1. Pir10 inhibe la entrada de calcio en células HEK293 transfectadas con TRPC3 estimuladas con carbacol con una IC50 de 0.72 μM .

Aplicaciones Científicas De Investigación

Pir10 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como una herramienta para estudiar las vías de señalización del calcio y las funciones de los canales iónicos.

Biología: Se emplea en la investigación sobre la homeostasis del calcio celular y la transducción de señales.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en enfermedades cardiovasculares y fibrosis.

Industria: Se utiliza en el desarrollo de nuevos fármacos y como compuesto de referencia en el descubrimiento de fármacos

Mecanismo De Acción

Pir10 ejerce sus efectos inhibiendo selectivamente los canales TRPC3. Bloquea la entrada de calcio operada por receptor (ROCE) mediada por TRPC3, mientras que exhibe una potencia reducida contra la entrada de calcio operada por tienda (SOCE) mediada por STIM1/Orai1. Esta inhibición selectiva se logra mediante la unión a sitios específicos en el canal TRPC3, lo que evita la entrada de calcio y las respuestas celulares subsiguientes .

Análisis Bioquímico

Biochemical Properties

Pyr10 interacts with the TRPC3 channel, a type of transient receptor potential cation channel . It inhibits calcium influx in carbachol-stimulated TRPC3-transfected HEK293 cells . This compound has the ability to distinguish between receptor-operated TRPC3 and native stromal interaction molecule 1 (STIM1)/Orai1 channels .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating calcium signaling pathways . In particular, this compound has been found to reduce the intracellular calcium concentration in smooth muscle cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the TRPC3 channel . It acts as a selective blocker of the TRPC3-mediated receptor-operated calcium entry (ROCE), inhibiting calcium influx in cells . This interaction can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings . It has been noted for its stability and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with the compound showing varying effects at different dosages . For instance, this compound was found to reduce systemic inflammation induced by LPS in mice when administered at a dosage of 1mg/kg .

Transport and Distribution

Its primary site of action, the TRPC3 channel, is located in the cell membrane, suggesting that this compound may be distributed in areas where these channels are present .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its interaction with the TRPC3 channel, it is likely that this compound localizes to the cell membrane where these channels are present .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Pir10 se sintetiza a través de una serie de reacciones químicas que involucran derivados de pirazol. La ruta sintética típicamente implica la reacción de 3,5-bis(trifluorometil)-1H-pirazol con cloruro de 4-metilbencenosulfonilo en presencia de una base como la trietilamina. La reacción se lleva a cabo bajo condiciones de reflujo, seguida de purificación por recristalización o cromatografía .

Métodos de producción industrial

La producción industrial de Pir10 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y disolventes de grado industrial, con un estricto control de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se somete a rigurosas medidas de control de calidad, incluida la cromatografía líquida de alta resolución (HPLC) y la espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de reacciones

Pir10 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Pir10 se puede oxidar en condiciones específicas para formar los sulfoxidos o sulfonas correspondientes.

Reducción: La reducción de Pir10 puede conducir a la formación de aminas u otros derivados reducidos.

Sustitución: Pir10 puede experimentar reacciones de sustitución nucleófila, particularmente en el grupo sulfonamida.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, aminas y derivados de pirazol sustituidos .

Comparación Con Compuestos Similares

Compuestos similares

Pir3: Otro inhibidor de TRPC3, pero con menos selectividad en comparación con Pir10.

Pir6: Exhibe una mayor potencia contra la entrada de calcio mediada por Orai1 en comparación con TRPC3.

SKF-96365: Un inhibidor no selectivo de los canales TRPC.

Singularidad de Pir10

Pir10 es único debido a su alta selectividad para los canales TRPC3 sobre los canales STIM1/Orai1. Esta selectividad lo convierte en una herramienta valiosa para estudiar las vías específicas de TRPC3 y para posibles aplicaciones terapéuticas dirigidas a enfermedades mediadas por TRPC3 .

Propiedades

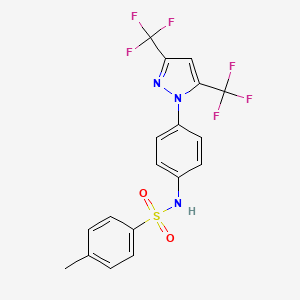

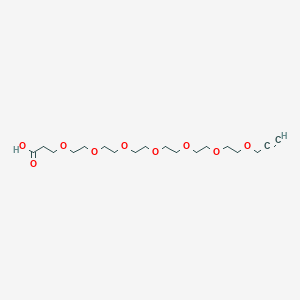

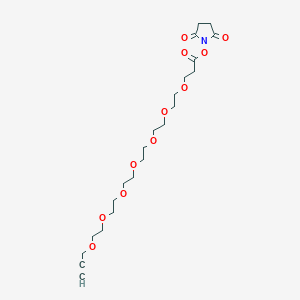

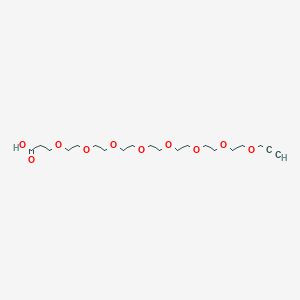

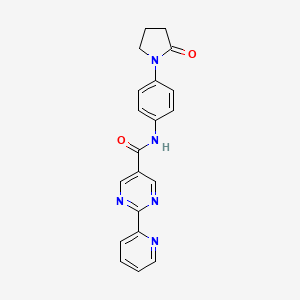

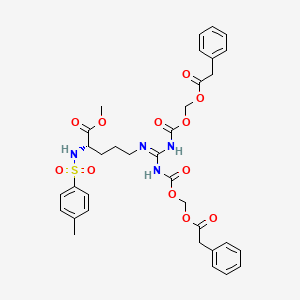

IUPAC Name |

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F6N3O2S/c1-11-2-8-14(9-3-11)30(28,29)26-12-4-6-13(7-5-12)27-16(18(22,23)24)10-15(25-27)17(19,20)21/h2-10,26H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVALMMCIOLXHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F6N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315323-00-2 | |

| Record name | 1315323-00-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Pyr10 interact with TRPC3 channels?

A1: this compound acts as a selective antagonist of TRPC3 channels by binding to the channel pore and blocking the influx of cations, primarily calcium ions (Ca2+). [, , , ]

Q2: What are the downstream consequences of TRPC3 channel inhibition by this compound?

A2: Inhibition of TRPC3 by this compound prevents the downstream signaling cascades triggered by Ca2+ influx. This can have diverse effects depending on the cell type and context. For instance, in cardiac fibroblasts, this compound-mediated TRPC3 inhibition reduces myofibroblast differentiation, fibrosis, inflammation, and oxidative stress. [] In vascular smooth muscle cells, this compound contributes to vasodilation by inhibiting TRPC3-mediated depolarization. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C18H15F6N3O2S and a molecular weight of 447.4 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: While specific spectroscopic data for this compound isn't readily available in the provided research, its structure can be confirmed through methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Q5: How stable is this compound under various experimental conditions?

A5: Further research is needed to determine the stability of this compound under various conditions such as different temperatures, pH levels, and exposure to light and air.

Q6: Does this compound exhibit any catalytic activity?

A6: this compound is primarily known for its antagonistic activity rather than catalytic properties. Its main application lies in pharmacological research as a tool to study TRPC3 channel function.

Q7: Have there been any computational studies on this compound and TRPC3 interactions?

A7: While the provided research doesn't specifically mention computational studies on this compound, molecular docking simulations could be employed to explore the binding interactions between this compound and the TRPC3 channel at a molecular level. []

Q8: Are there any specific formulation strategies to enhance this compound's stability or bioavailability?

A8: Addressing questions related to SHE regulations, pharmacokinetics, efficacy, toxicology, and other aspects necessitates dedicated preclinical and clinical studies. The provided research primarily focuses on the in vitro characterization of this compound's interaction with TRPC3 channels and its downstream effects in specific cellular contexts. Extensive further research is required to fully address these important considerations.

Q9: What are the key milestones in the development and understanding of this compound as a TRPC3 antagonist?

A9: The development of this compound as a selective TRPC3 antagonist represents a significant milestone in understanding TRPC3 channel function. The provided research highlights its use in various in vitro studies, paving the way for further investigations into the therapeutic potential of targeting TRPC3 in various diseases.

Q10: What are the potential cross-disciplinary applications of this compound in research?

A10: this compound's application extends beyond pharmacological research. Its ability to modulate TRPC3 activity holds promise for diverse fields such as:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

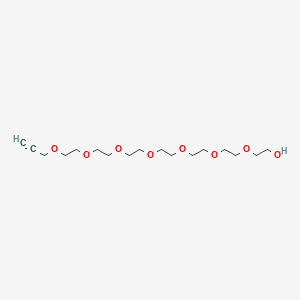

![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)